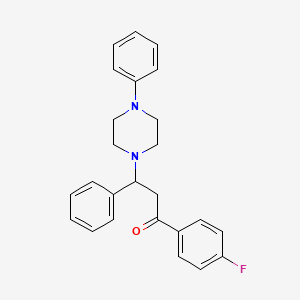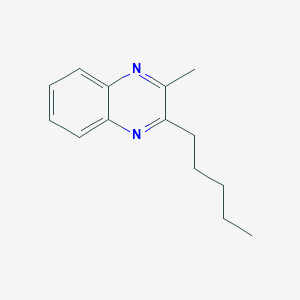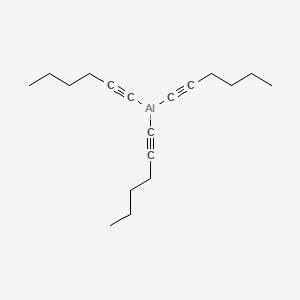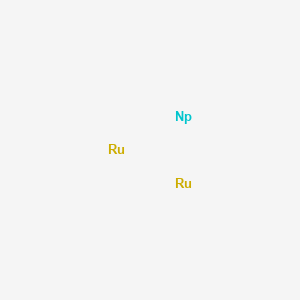![molecular formula C8H14O B14668859 6-Methylbicyclo[4.1.0]heptan-1-ol CAS No. 50338-56-2](/img/structure/B14668859.png)
6-Methylbicyclo[4.1.0]heptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylbicyclo[410]heptan-1-ol is an organic compound with the molecular formula C8H14O It is a bicyclic alcohol, characterized by a bicyclo[410]heptane ring system with a methyl group and a hydroxyl group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbicyclo[4.1.0]heptan-1-ol typically involves the cyclization of suitable precursors. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum(II) or gold(I) . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions: 6-Methylbicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Formation of 6-Methylbicyclo[4.1.0]heptan-2-one.
Reduction: Formation of 6-Methylbicyclo[4.1.0]heptane.
Substitution: Formation of 6-Methylbicyclo[4.1.0]heptan-1-chloride or 6-Methylbicyclo[4.1.0]heptan-1-bromide.
科学的研究の応用
6-Methylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 6-Methylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.
類似化合物との比較
- 6-Methylbicyclo[4.1.0]heptan-2-ol
- 6-Methylbicyclo[4.1.0]heptan-2-one
- 7-Oxabicyclo[4.1.0]heptan-2-one
Uniqueness: 6-Methylbicyclo[4.1.0]heptan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
50338-56-2 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
6-methylbicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7,9)6-7/h9H,2-6H2,1H3 |
InChIキー |
DJZZWSRQZDNJMU-UHFFFAOYSA-N |
正規SMILES |
CC12CCCCC1(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



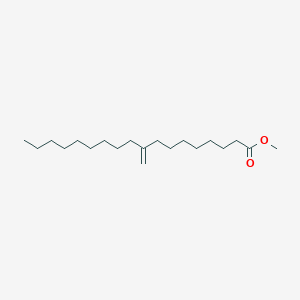
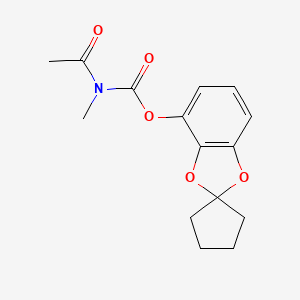
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
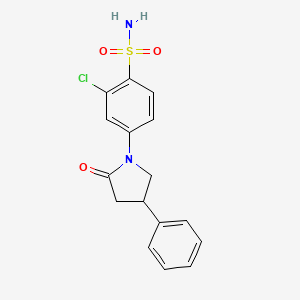
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
